2,2'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Overview
Description
2,2’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is an organic compound with the molecular formula C27H36B2O4 and a molecular weight of 446.19 g/mol . This compound is a derivative of fluorene and is characterized by the presence of two boronate ester groups. It is primarily used in the field of organic electronics and materials science, particularly in the synthesis of organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), organic field-effect transistors (OFETs), and polymer solar cells .
Scientific Research Applications
2,2’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of applications in scientific research:
Organic Electronics: Used in the synthesis of OLEDs, PLEDs, OFETs, and polymer solar cells due to its excellent electronic properties.
Materials Science: Employed in the development of new materials with unique optical and electronic properties.
Chemical Synthesis: Utilized as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki coupling.
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the organic light-emitting diode (OLED) . It is used as a photoelectric material and a fluorescent dye in OLEDs .
Mode of Action
The compound interacts with its targets by emitting high-efficiency and stable blue light in OLEDs . This interaction results in the production of light in displays and lighting equipment .
Biochemical Pathways
The compound is involved in the light-emission pathway of OLEDs . It contributes to the generation of blue light, which is a crucial component of the full-color spectrum in display technologies .
Result of Action
The result of the compound’s action is the emission of high-efficiency and stable blue light . This makes it valuable in the fields of displays and lighting equipment, contributing to the quality and performance of these devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves a two-step process. The first step is the bromination of 9,9-dimethylfluorene to produce 2,7-dibromo-9,9-dimethylfluorene. This intermediate is then subjected to a Suzuki coupling reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the boronate ester groups and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,2’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes several types of chemical reactions, including:
Suzuki Coupling Reactions: This compound is commonly used in Suzuki coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronate ester groups can be oxidized to form boronic acids or reduced to form boranes.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the boronate ester groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, THF (tetrahydrofuran), or DMF (dimethylformamide).
Major Products
Biaryl Compounds: Formed through Suzuki coupling reactions.
Boronic Acids: Formed through oxidation of the boronate ester groups.
Boranes: Formed through reduction of the boronate ester groups.
Comparison with Similar Compounds
Similar Compounds
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Similar structure but with longer alkyl chains, used in similar applications.
2,7-Dibromo-9,9-dimethylfluorene: An intermediate in the synthesis of the target compound.
9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): A closely related compound with slight structural variations.
Uniqueness
The uniqueness of 2,2’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) lies in its balance of electronic properties and stability, making it highly suitable for use in organic electronics and materials science. Its boronate ester groups provide versatility in chemical synthesis, particularly in forming carbon-carbon bonds through Suzuki coupling reactions .
Properties
IUPAC Name |
2-[9,9-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36B2O4/c1-23(2)21-15-17(28-30-24(3,4)25(5,6)31-28)11-13-19(21)20-14-12-18(16-22(20)23)29-32-26(7,8)27(9,10)33-29/h11-16H,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFLMSKITNJVRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C)C)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36B2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609213 | |
Record name | 2,2'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325129-69-9 | |
Record name | 2,2'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,9-Dimethylfluorene-2,7-diboronic acid bis(pinacol) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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